molecular formula C7H7BrN2O2 B2938586 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1935387-65-7

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Katalognummer: B2938586
CAS-Nummer: 1935387-65-7
Molekulargewicht: 231.049
InChI-Schlüssel: LHKYHZMGLXYIEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a brominated pyrazole ring attached to a cyclopropane carboxylic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable and cost-effective reagents and conditions.

Analyse Chemischer Reaktionen

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane carboxylic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Biologische Aktivität

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (CAS Number: 1935387-65-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications in medicinal chemistry.

The compound's chemical formula is C7H7BrN2O2C_7H_7BrN_2O_2, with a molecular weight of 231.05 g/mol. Its structure includes a cyclopropane moiety and a pyrazole ring, which are known to contribute to various biological activities.

PropertyValue
Chemical FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
CAS Number1935387-65-7
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Anticancer Potential

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies on pyrazole-based inhibitors of human lactate dehydrogenase (LDH) have shown that they can effectively inhibit cancer cell growth by reducing lactate production and glycolysis in various cancer cell lines, including MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells .

Enzymatic Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, thereby modulating their activity. The compound's ability to inhibit LDH suggests it may play a role in altering metabolic processes in cancer cells, making it a candidate for further investigation in drug development .

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. It is classified with hazard statements indicating skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Understanding these safety concerns is essential for guiding its use in research and potential clinical applications.

Study on LDH Inhibition

A notable study focused on the optimization of pyrazole-based compounds for inhibiting LDH demonstrated that certain derivatives exhibited low nanomolar inhibition of both LDHA and LDHB enzymes. This study utilized quantitative high-throughput screening and structure-based design to identify lead compounds with promising bioactivity .

Antitumor Activity Assessment

Another research effort involved assessing the antitumor activity of pyrazole derivatives in vitro. The findings suggested that these compounds could significantly inhibit tumor cell proliferation, highlighting the therapeutic potential of the pyrazole scaffold in oncology .

Eigenschaften

IUPAC Name

1-(4-bromopyrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYHZMGLXYIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935387-65-7
Record name 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.